1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol
Description
1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol is a bicyclic organic compound featuring a bicyclo[2.2.2]octane core substituted with an amino group at position 4 and a hydroxyethyl group (-CH₂CH₂OH) at position 1.
Properties
IUPAC Name |
1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(12)9-2-5-10(11,6-3-9)7-4-9/h8,12H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVFWVNURYIYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(CC1)(CC2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-{4-Nitrobicyclo[2.2.2]octan-1-yl}ethan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is typically carried out in anhydrous ether at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to achieve efficient conversion and high product purity.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using reducing agents like sodium borohydride (NaBH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Neuropharmacology:
The compound exhibits potential neuropharmacological effects due to its ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that compounds with similar bicyclic structures can modulate receptor activity in the central nervous system, influencing neurotransmitter release and uptake . This suggests that 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol may be useful in developing treatments for neurological disorders such as depression and anxiety.
Drug Development:
The compound is being investigated for its role in the development of new drugs targeting various neurological conditions. Its structural properties allow for modifications that can enhance efficacy while minimizing side effects . For instance, studies have shown that derivatives of bicyclic compounds can lead to improved pharmacological profiles, making them suitable candidates for further exploration in clinical settings.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods, including Diels-Alder reactions and other organic synthesis techniques . The ability to modify its structure allows researchers to create analogs with tailored properties for specific therapeutic targets.
Case Study 1: Neurotransmitter Modulation
Research has demonstrated that compounds similar to this compound can effectively modulate neurotransmitter systems. In one study, binding affinity assays were conducted to assess the interaction of the compound with serotonin receptors, revealing promising results that warrant further investigation into its therapeutic potential .
Case Study 2: Chiral Catalysis
Another application involves the use of derivatives of the compound in chiral catalytic systems. The bicyclic structure provides a rigid scaffold that enhances enantioselectivity in reactions such as aldol condensations. This has implications for synthesizing complex organic molecules with high specificity .
Mechanism of Action
The mechanism of action of 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol (CAS 105176-66-7)
- Structural Differences : Replaces the hydroxyethyl group with a hydroxymethyl (-CH₂OH) moiety.
- Properties: Molecular formula C₉H₁₇NO, molecular weight 155.24 g/mol .
- Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications : Used in scientific research and development as a laboratory chemical .
4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride (CAS 702-82-9)
- Structural Differences: Features a hydroxyl group directly on the bicyclo[2.2.2]octane core (position 1) and an amino group at position 4, with a hydrochloride salt form.
- Similarity Score : 0.92 (indicating high structural overlap) .
- Properties: Likely higher solubility in polar solvents due to ionic character.
Rel-(1R,3S,4R)-4-Aminoadamantan-1-ol (CAS 62058-03-1)
- Structural Differences: Adamantane core (tricyclic structure) with amino and hydroxyl groups at positions 4 and 1, respectively.
- Similarity Score : 0.88 .
- Applications : Adamantane derivatives are valued in drug design for their rigidity and metabolic stability, often used in antiviral agents (e.g., rimantadine derivatives) .
1-Azabicyclo[2.2.2]octan-4-ol (Quinuclidin-4-ol, CAS 26458-74-2)
- Structural Differences : Nitrogen is integrated into the bicyclic ring (azabicyclo structure), with a hydroxyl group at position 4.
- Applications : Serves as a precursor in synthesizing quinuclidine-based pharmaceuticals, such as muscarinic receptor ligands .
1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one (CAS 57032-01-6)
- Structural Differences: Replaces the hydroxyl and amino groups with a ketone (-COCH₃).
- Properties : Molecular formula C₁₀H₁₆O, molecular weight 152.24 g/mol. The ketone group enhances reactivity in nucleophilic additions or reductions .
Data Table: Key Attributes of Compared Compounds
Biological Activity
1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol, also known as 1-(4-amino-1-bicyclo[2.2.2]octan-1-yl)ethanol, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.2.2]octane structure with an amino group at the 4-position and an ethanol moiety. Its molecular formula is with a molecular weight of approximately 167.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethanol |
| CAS Number | 135908-48-4 |
Neuropharmacological Effects
Research indicates that compounds with similar bicyclic structures can interact with neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety. The structural characteristics of this compound make it a candidate for further modifications aimed at enhancing its efficacy and reducing side effects.
Antimicrobial Activity
In studies involving related bicyclic compounds, significant antibacterial activity has been observed against various strains of bacteria, including drug-resistant strains . For example, derivatives based on the bicyclo[2.2.2]octane moiety have shown high antibacterial activity comparable to established antibiotics like ciprofloxacin.
Study on Antimicrobial Properties
A series of tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), demonstrating effective antibacterial properties against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Antiprotozoal Activity
Another study focused on the antiprotozoal activities of 4-aminobicyclo[2.2.2]octane derivatives against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The findings revealed that specific structural modifications significantly enhanced antiplasmodial potency compared to shorter chain analogs .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound Type | Key Biological Activity |
|---|---|
| 1-(4-Aminobicyclo[2.2.2]octan-1-YL) | Potential neuropharmacological effects |
| Bicyclo[3.3.0]octane derivatives | Varies; some may affect neurotransmission |
| Tropane derivatives | Anticholinergic effects |
| Piperidine analogs | Diverse pharmacological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
